1-[(5-Methyl-2-furyl)methyl]piperazine
Overview
Description
1-[(5-Methyl-2-furyl)methyl]piperazine is a chemical compound with the molecular formula C10H16N2O . It has a molecular weight of 180.25 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for 1-[(5-Methyl-2-furyl)methyl]piperazine is 1S/C10H16N2O/c1-9-2-3-10(13-9)8-12-6-4-11-5-7-12/h2-3,11H,4-8H2,1H3 . This compound contains a total of 30 bonds, including 14 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 furane .Physical And Chemical Properties Analysis
1-[(5-Methyl-2-furyl)methyl]piperazine is a liquid at room temperature . It has a molecular weight of 180.25 .Scientific Research Applications
- Scientific Field : Organic Chemistry, specifically carbohydrate chemistry and furan compound synthesis .
- Application Summary : The research focuses on the synthesis of stable 5-HMF derivatives directly from carbohydrates, which is a challenging problem for contemporary chemistry .
- Methods of Application/Experimental Procedures : The synthesis involved refluxing fructose in DMSO for 2 hours, followed by a Wittig reaction with methyl(triphenylphosphoranylidene)acetate . The reaction occurred at room temperature in 1 hour .
- Results/Outcomes : The process resulted in two products in a 4:1 ratio . The best yield (56%) from both approaches was observed with a slight (1.2×) excess of the phosphorane calculated for starting fructose .
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Chemical Structure and Properties : “1-[(5-Methyl-2-furyl)methyl]piperazine” contains a total of 30 bonds; 14 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 Furane .
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Chemical Supplier Information : This compound is available for purchase from various chemical suppliers. For example, it is listed on the MilliporeSigma and ChemBridge Corporation websites .
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Chemical Structure and Properties : “1-[(5-Methyl-2-furyl)methyl]piperazine” contains a total of 30 bonds; 14 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 Furane .
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Chemical Supplier Information : This compound is available for purchase from various chemical suppliers. For example, it is listed on the MilliporeSigma and ChemBridge Corporation websites .
properties
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-9-2-3-10(13-9)8-12-6-4-11-5-7-12/h2-3,11H,4-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXYDJCNUAXWKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586295 | |
Record name | 1-[(5-Methylfuran-2-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Methyl-2-furyl)methyl]piperazine | |
CAS RN |
873433-11-5 | |
Record name | 1-[(5-Methylfuran-2-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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